molecular formula C15H16 B14351606 2-Phenylspiro[4.4]nona-1,3-diene CAS No. 91842-36-3

2-Phenylspiro[4.4]nona-1,3-diene

Cat. No.: B14351606
CAS No.: 91842-36-3
M. Wt: 196.29 g/mol
InChI Key: SBNSRWFDISWNLI-UHFFFAOYSA-N
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Description

2-Phenylspiro[44]nona-1,3-diene is a chemical compound with the molecular formula C₁₅H₁₆ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylspiro[4.4]nona-1,3-diene typically involves the reaction of phenylacetylene with cyclohexadiene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the spiro structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylspiro[4.4]nona-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spiro compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions.

Major Products:

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated spiro compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenylspiro[4.4]nona-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Phenylspiro[4.4]nona-1,3-diene involves its interaction with molecular targets through its spiro structure. The compound can participate in various chemical reactions, forming intermediates that interact with biological molecules. These interactions can affect molecular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Spiro[4.4]nona-1,3-diene: A similar spiro compound without the phenyl group.

    Spiro[4.4]nona-2,7-diene: Another spiro compound with different positioning of double bonds.

Uniqueness: 2-Phenylspiro[4.4]nona-1,3-diene is unique due to the presence of the phenyl group, which adds to its chemical reactivity and potential applications. The phenyl group can participate in additional reactions, making the compound more versatile compared to its non-phenyl counterparts.

Properties

CAS No.

91842-36-3

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

3-phenylspiro[4.4]nona-1,3-diene

InChI

InChI=1S/C15H16/c1-2-6-13(7-3-1)14-8-11-15(12-14)9-4-5-10-15/h1-3,6-8,11-12H,4-5,9-10H2

InChI Key

SBNSRWFDISWNLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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